6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine
Overview
Description
6-Bromo-1-chloro1benzothieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H5BrClNS and a molecular weight of 298.59 . It belongs to the category of halides .
Synthesis Analysis
The synthesis of benzothieno[2,3-c]pyridines, which includes 6-Bromo-1-chloro1benzothieno[2,3-c]pyridine, can be achieved through domino reactions . These reactions involve the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid . The process involves the closure of the benzothiophene ring and the formation of 2-[(2-benzo[b]thiophen-3-yl)ethyl]-1,3-isoindolinediones, which undergo cyclization to form 5-oxo-7,8-dihydro-5H-1benzo-thieno[2’,3’:3,4]pyrido[2,1-a]isoindolin-6-ium derivatives . The pyridine ring formation process proceeds via a Bischler-Napieralski type reaction .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-chloro1benzothieno[2,3-c]pyridine is represented by the formula C11H5BrClNS . Further structural analysis would require more specific data such as crystallographic or spectroscopic data, which is not available from the current search results.Physical And Chemical Properties Analysis
6-Bromo-1-chloro1benzothieno[2,3-c]pyridine has a molecular weight of 298.59 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.Scientific Research Applications
Synthesis of Derivatives
- 6-Bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones have been prepared by condensation reactions involving substituted 2-aminophenols and dibromo/dichloro-1,4-naphthoquinone. These compounds have then been dehalogenated to yield substituted 5H-benzo[a]phenoxazin-5-ones (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Halogenation Processes
- Direct halogenation of thieno[2,3-b]pyridine has been achieved using elemental halogen, silver sulfate, and sulfuric acid, producing various halothienopyridines and transformation products with significant yields (Klemm, Merrill, Lee, & Klopfenstein, 1974).
Preparation of Polycyclic Systems
- 3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one, a related compound, has been synthesized through various chemical reactions, including Bischler–Napieralski cyclisation and Beckmann rearrangement. These methods highlight the versatility in creating benzothieno[2,3-c]pyridine derivatives (Chapman, Hughes, & Scrowston, 1970).
Synthesis of Pyridine Derivatives
- Pyridine hydrochloride has been utilized as a reagent for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating the compound's utility in specific synthetic pathways (Mongin et al., 1996).
Development of Thieno[2,3-c]pyridines
- A facile synthesis process for 2,4-Di- and 2,4,7-trisubstituted thieno[2,3-c]pyridines has been developed. This process involves the treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate and subsequent base exposure, yielding bromo- or chloro-thieno[2,3-c]pyridine-2-carboxylate (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).
Dehalogenation Studies
- Dehalogenation of halo substituted 5H-benzo[a]phenothiazin-5-ones, including 6-bromo and 6-chloro derivatives, has been conducted in the presence of sodium hydrosulfite in aqueous pyridine (Koshitani & Ueno, 1982).
Synthesis of Quinazoline EGFR Inhibitors
- The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines from a 4-chloro derivative has been explored for potential use as EGFR inhibitors in targeted anticancer treatments (Allam et al., 2020).
Creation of Pyridine Hydrates
- The hydration of pyridine bases, including bromo- and chloro-pyridines, in benzene has been studied, revealing the formation of hydrated species with varying compositions. This study provides insight into the behavior of pyridine derivatives in different solvents (HiroseKatsumi & TanakaMotoharu, 1976).
properties
IUPAC Name |
6-bromo-1-chloro-[1]benzothiolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAKQGFVWICQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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